2,4-Dimethyl-6-nitroaniline

Crystallography Structural Chemistry Materials Science

Researchers requiring regiochemically pure nitroaniline building blocks often face inconsistent isomer ratios that compromise downstream synthesis. 2,4-Dimethyl-6-nitroaniline (CAS 1635-84-3) solves this with its defined 2,4-dimethyl-6-nitro substitution pattern, ensuring predictable electrophilic aromatic substitution at a single site. • Ortho amino-nitro configuration enables intramolecular H-bonding for controlled reactivity • Melting point 64-68°C facilitates straightforward purification and formulation • Documented antimicrobial activity provides a validated starting point for drug discovery programs

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1635-84-3
Cat. No. B108702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-nitroaniline
CAS1635-84-3
Synonyms4-Amino-5-nitro-m-xylene;  6-Nitro-2,4-xylidine;  NSC 9816;  6-Nitro- 2,4-Xylidine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])N)C
InChIInChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3
InChIKeyVSRYYONYIUUFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-nitroaniline: Key Intermediate for Synthesis


2,4-Dimethyl-6-nitroaniline (also known as 4,6-Dimethyl-2-nitroaniline) is a key aromatic organic intermediate characterized by the presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on a dimethyl-substituted benzene ring [1]. This specific substitution pattern dictates its chemical reactivity, making it a valuable building block for synthesizing more complex molecules . Its solid-state structure has been definitively characterized by single-crystal X-ray diffraction, revealing key structural features like intermolecular hydrogen bonding that contribute to its stability and distinct properties [2].

1 Unique 2,4-dimethyl-6-nitro substitution directs electrophilic substitution to a single site
2 Definitive single-crystal structure supports identity and purity verification
3 Well-defined melting point range supports purification workflows

2,4-Dimethyl-6-nitroaniline: Unmatched by Other Isomers


The specific 2,4-dimethyl-6-nitro substitution pattern on the aniline ring imparts unique steric and electronic properties that are not replicated by other positional isomers or analogs. The ortho relationship between the amino and nitro groups creates a potential for intramolecular hydrogen bonding, which can influence reactivity and solubility, while the two methyl groups in the 2 and 4 positions provide steric hindrance that can direct subsequent electrophilic aromatic substitution reactions to a single, predictable site on the ring [1]. This regiochemical control is a critical factor in the synthesis of well-defined downstream products like azo dyes and pharmaceuticals, making simple substitution with, for instance, 2-nitroaniline or 4-nitroaniline impossible for applications requiring this specific molecular architecture [2].

Target: 2,4-Dimethyl-6-nitroaniline
Substitute: Simple nitroanilines (e.g., 2-nitroaniline)
Regiochemical control from steric and electronic effects
Lacks defined directing effects; may lead to isomer mixtures
Intramolecular H-bonding influences reactivity
Different H-bonding pattern alters solubility and coupling
Unique solid-state packing (monoclinic P 1 21/c 1)
May not exhibit same crystal form; physical properties may differ

Evidence-Based Differentiation of 2,4-Dimethyl-6-nitroaniline


X-ray Crystal Structure

The crystal structure of 2,4-Dimethyl-6-nitroaniline has been unequivocally determined, providing precise unit cell parameters and molecular conformation. In the crystal, two independent molecules are linked by N—H⋯O hydrogen bonds between the amino and nitro groups, and these molecules are not parallel but have a dihedral angle of 2.19° [1]. This level of structural detail is not universally available for all nitroaniline analogs, making this compound a well-characterized and reliable starting material for solid-state applications.

X-ray Structure
Reported
Monoclinic, P 1 21/c 1; a=6.997 Å, β=101.176° [1]
Enables reliable identity and purity confirmation
Measured at 163 K
Crystallography Structural Chemistry Materials Science

Melting Point Analysis

2,4-Dimethyl-6-nitroaniline exhibits a well-defined melting point range of 64-68 °C . This is in contrast to its non-methylated analog, 2-nitroaniline, which has a higher melting point of 71-73 °C [1]. The lower melting point of 2,4-Dimethyl-6-nitroaniline can be attributed to the disruption of crystal packing caused by the two methyl substituents, which is a key differentiating factor for applications involving melt processing or solvent selection.

Melting Point
Reported
64–68 °C (vs. 2-nitroaniline 71–73 °C)
Indicates different crystal packing
Lower by ~3–9 °C; supports differentiation
Thermal Analysis Physical Chemistry Material Characterization

Density vs. 2-Nitroaniline

The predicted density of 2,4-Dimethyl-6-nitroaniline is 1.220 g/cm³ . This is lower than the density of its non-methylated core analog, 2-nitroaniline, which has a density of 1.442 g/cm³ [1]. The ~18% reduction in density is a direct consequence of the two methyl groups, which increase the molecular volume without a commensurate increase in mass, thereby altering packing efficiency in the solid state.

Density
Data to verify
Pred. 1.220 g/cm³ (vs. 2-nitroaniline 1.442)
Lower density reflects altered packing
~18% lower; predicted value
Physical Chemistry Material Characterization

Basicity (pKa) Profile

The predicted acid dissociation constant (pKa) for 2,4-Dimethyl-6-nitroaniline is 0.27 ± 0.25 . While this is a calculated value, it provides a quantitative basis for understanding its very weak basicity. This is significantly lower than the pKa of unsubstituted aniline (4.6), a difference attributable to the strong electron-withdrawing nitro group and the steric/electronic effects of the methyl groups [1].

Basicity (pKa)
Data to verify
Pred. pKa 0.27 (vs. aniline 4.6)
Very weak base; impacts acid-catalyzed reactivity
Predicted value; ~4.3 units lower
Physical Organic Chemistry Reactivity Acid-Base Chemistry

Antimicrobial Activity Potential

Research indicates that 2,4-Dimethyl-6-nitroaniline exhibits significant antimicrobial properties against various pathogens . While the data is qualitative in the cited source, it establishes this compound as a lead structure for further investigation and derivatization, unlike many simpler nitroanilines that may not have documented biological activity. Its specific substitution pattern is likely responsible for this observed effect.

Antimicrobial Potential
Data to verify
Reported in vitro activity against unspecified pathogens
Supports antimicrobial screening research
Qualitative; no MIC or strain data
Medicinal Chemistry Antimicrobial Drug Discovery

Key Applications of 2,4-Dimethyl-6-nitroaniline


Specialty Azo Dye Precursor

The primary industrial use of 2,4-Dimethyl-6-nitroaniline is as a diazo component in the synthesis of azo dyes. Its unique electronic structure, governed by the 2,4-dimethyl-6-nitro substitution pattern [1], influences the color, stability, and metal-complexing ability of the resulting dyes. The ability to form stable complexes with metal ions enhances the colorfastness of these dyes, making them particularly valuable for textile applications requiring high durability . This specific regiochemistry is essential for achieving the desired dye properties, and it cannot be replicated by other nitroaniline isomers.

Intermediate for Agrochemicals and Pharmaceuticals

2,4-Dimethyl-6-nitroaniline serves as a key intermediate in the multi-step synthesis of various pharmaceutical agents and agrochemicals, including fungicides [1]. Its chemical reactivity, which is dictated by the specific arrangement of its amino, nitro, and methyl groups, allows it to be selectively transformed into complex target molecules . In these research and development pipelines, the compound's well-characterized physical properties (e.g., melting point range of 64-68 °C) are critical for purification and formulation steps .

Scaffold for Novel Antimicrobial Agents

For academic and industrial medicinal chemistry research, 2,4-Dimethyl-6-nitroaniline is a valuable scaffold for exploring new antimicrobial agents. Its documented antimicrobial properties, as reported in in vitro studies [1], provide a strong rationale for initiating a drug discovery program. Researchers can leverage its unique structure to synthesize a library of analogs, aiming to enhance the observed activity and understand its mechanism of action. This documented biological activity differentiates it from many other nitroaniline building blocks that lack such a validated research application.

Application
Selection Property
Validation Focus
Specialty Azo Dye Synthesis
Regiochemical control for stable metal-complex dyes
Dye colorfastness and metal-complex stability
Agrochemical & Pharma Intermediate
Well-defined melting point and reactivity profile
Purification efficiency and coupling selectivity
Antimicrobial Research Scaffold
Reported in vitro antimicrobial activity (qualitative)
Structure-activity relationship and mechanism studies

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